Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-
Description
Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]- is a substituted acridine derivative characterized by:
- Methoxy groups at positions 2 and 7, which enhance planarity and electronic stability.
- A phenylmethyl sulfonyl group at position 9, introducing steric bulk and polar sulfonyl functionality.
Acridines are tricyclic aromatic compounds with a nitrogen atom in the central ring, enabling diverse biological and photophysical applications.
Properties
CAS No. |
827303-21-9 |
|---|---|
Molecular Formula |
C22H19NO4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
9-benzylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C22H19NO4S/c1-26-16-8-10-20-18(12-16)22(19-13-17(27-2)9-11-21(19)23-20)28(24,25)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3 |
InChI Key |
GTJVRBWVKKBKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)(=O)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7-dimethoxyacridine and benzylsulfonyl chloride.
Reaction Conditions: The key step involves the sulfonylation of 2,7-dimethoxyacridine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure 9-(Benzylsulfonyl)-2,7-dimethoxyacridine.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
9-(Benzylsulfonyl)-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The benzylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
9-(Benzylsulfonyl)-2,7-dimethoxyacridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: In biological research, 9-(Benzylsulfonyl)-2,7-dimethoxyacridine is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to intercalate into DNA makes it a valuable tool for studying DNA interactions and mechanisms of action.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its unique chemical structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, 9-(Benzylsulfonyl)-2,7-dimethoxyacridine is used in the development of dyes, pigments, and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-(Benzylsulfonyl)-2,7-dimethoxyacridine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the benzylsulfonyl group can interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Functional Group Impact on Properties
Methoxy Groups (2,7-positions) :
- Increase planarity and electron density, enhancing fluorescence and stability compared to unsubstituted acridines .
- Contrast with 9-(4-methylphenyl)acridine , where the methylphenyl group improves fluorescence but lacks methoxy-induced electronic effects .
Unlike 9-carboxylate esters (e.g., 2,6-dimethylphenyl acridine-9-carboxylate), sulfonyl groups are less prone to hydrolysis, offering greater chemical stability .
Comparison with Halogenated Derivatives :
- The sulfonyl group’s electron-withdrawing nature contrasts with 9-(2-chlorophenyl)acridine , where the chloro substituent provides moderate electron withdrawal but less polarity .
Crystallographic and Stability Considerations
- Crystal Packing : The phenylmethyl sulfonyl group’s steric bulk may disrupt π-π stacking observed in 2,6-dimethylphenyl acridine-9-carboxylate , where parallel acridine rings form stable stacks .
- Thermal Stability: Methoxy groups at 2,7-positions likely improve thermal stability compared to non-methoxy analogs like 9-amino-4-phenylacridine .
Biological Activity
Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]- (CAS No. 827303-21-9) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the acridine core with methoxy and sulfonyl substituents. Its molecular formula is , with a molecular weight of approximately 346.40 g/mol. The presence of the sulfonyl group enhances its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.40 g/mol |
| CAS Number | 827303-21-9 |
1. Interaction with DNA
Acridine derivatives are known for their ability to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for their anti-cancer activity, as they can induce apoptosis in malignant cells by interfering with DNA integrity.
2. Enzyme Inhibition
Research indicates that acridine compounds can inhibit various enzymes, including histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis in cancer cells. The sulfonyl group in this compound may enhance its binding affinity to these enzymes.
3. Antimicrobial Activity
Acridines also exhibit antimicrobial properties against a range of pathogens. Studies have shown that certain derivatives possess significant antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents.
Case Study 1: Anti-Cancer Activity
A study published in PMC highlighted the anti-cancer properties of acridine derivatives, including the compound under discussion. The research demonstrated that specific derivatives exhibited low IC50 values against various cancer cell lines, indicating potent cytotoxic effects. For example:
- Compound 8c showed an IC50 of 0.90 µM against U937 cells.
- The compound was also noted for its HDAC inhibitory action, being more effective than the known inhibitor SAHA .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of Topoisomerase II (Topo II), a critical enzyme in DNA replication and repair. The acridine derivative was tested against several mesothelioma cell lines:
| Cell Line | EC50 (µM) |
|---|---|
| H513 | 6.9 |
| H2372 | 12.5 |
| H2461 | 25.0 |
| H2596 | 32.0 |
The results indicated that the acridine compound effectively inhibited cell proliferation through apoptosis .
Case Study 3: Antimicrobial Efficacy
In a separate study examining the antimicrobial properties of acridine derivatives, it was found that certain compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
